PF-4136309

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

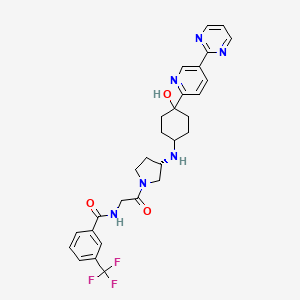

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of PF-4136309: A Technical Guide to a Potent and Selective CCR2 Antagonist

This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of PF-4136309 (also known as INCB8761), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed through a collaboration between Incyte Corporation and Pfizer, this molecule represents a significant advancement in the pursuit of therapies targeting inflammatory diseases and cancer.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the scientific rationale and methodologies employed in the development of this key research compound.

Introduction: The Therapeutic Rationale for CCR2 Antagonism

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[3][4] This influx of myeloid cells can exacerbate tissue damage in inflammatory conditions and contribute to an immunosuppressive tumor microenvironment that fosters cancer progression.[5][6] As such, the development of small molecule antagonists of CCR2 has been a major focus of pharmaceutical research, with the goal of modulating these pathological processes.[4] this compound emerged from a dedicated effort to identify a second-generation CCR2 antagonist with improved properties over earlier candidates.[3]

Mechanism of Action: Interrupting the Inflammatory Cascade

This compound exerts its biological effects by directly binding to CCR2, a G-protein coupled receptor (GPCR), and preventing the binding of its cognate ligand CCL2.[6] This competitive antagonism blocks the intracellular signaling cascade that is normally initiated upon CCL2 binding. The downstream consequences of this inhibition include a reduction in intracellular calcium mobilization and the prevention of extracellular signal-regulated kinase (ERK) phosphorylation, both of which are critical for monocyte activation and migration. By disrupting this signaling pathway, this compound effectively inhibits the chemotaxis of CCR2-expressing cells, thereby reducing the accumulation of inflammatory monocytes and macrophages at pathological sites.[5][6]

Caption: Mechanism of action of this compound as a CCR2 antagonist.

Biological and Pharmacological Profile

This compound is a highly potent and selective antagonist of CCR2, with demonstrated activity against the human, mouse, and rat orthologs of the receptor. Its favorable pharmacological profile made it a valuable tool for preclinical research and a candidate for clinical development.

Potency and Selectivity

| Parameter | Species | IC50 (nM) | Reference |

| CCR2 Binding | Human | 5.2 | |

| Mouse | 17 | ||

| Rat | 13 | ||

| Chemotaxis | Human | 3.9 | |

| Mouse | 16 | ||

| Rat | 2.8 | ||

| Calcium Mobilization | Human | 3.3 | |

| ERK Phosphorylation | Human | 0.5 | |

| Whole Blood Assay | Human | 19 |

Pharmacokinetics and Safety Profile

This compound was designed for oral bioavailability.[3] Pharmacokinetic studies in rats and dogs revealed good oral absorption and a moderate half-life.[3] Importantly, the compound demonstrated weak inhibition of the hERG potassium channel, a critical safety parameter to assess the risk of cardiac arrhythmias.[3] Furthermore, it showed no significant inhibition or induction of major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of key building blocks. The following is a detailed protocol based on the synthetic scheme reported by Xue et al.[3]

References

- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (INCB8761) | CCR2 Antagonist | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of AXL Inhibitors

This guide provides a comprehensive technical overview of the mechanism of action of AXL inhibitors for researchers, scientists, and drug development professionals. We will delve into the intricacies of the AXL signaling pathway, the molecular basis of its inhibition, and the methodologies for validating inhibitor activity, grounded in established scientific principles and field-proven insights.

Introduction: The AXL Receptor Tyrosine Kinase as a Therapeutic Target in Oncology

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator of cancer progression and therapeutic resistance.[1][2][3] AXL is a transmembrane protein that, upon activation, orchestrates a multitude of cellular processes integral to tumor growth and survival, including proliferation, migration, and invasion.[1][3] Notably, overexpression of AXL is a frequent observation in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), where it is often correlated with a poor prognosis and resistance to conventional therapies.[2][4] This has positioned AXL as a compelling target for the development of novel anticancer agents.

The AXL Signaling Pathway: A Central Hub for Oncogenic Signaling

The canonical activation of AXL is initiated by its ligand, the growth arrest-specific protein 6 (GAS6).[1][5] The binding of GAS6 induces the dimerization of AXL receptors, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6] This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, thereby triggering a cascade of downstream signaling pathways that are fundamental to cancer cell pathophysiology.

Key downstream signaling pathways activated by AXL include:

-

The PI3K-AKT Pathway: This pathway is a central regulator of cell survival and proliferation. AXL activation leads to the recruitment and phosphorylation of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), which in turn activates AKT.[4][6] Activated AKT proceeds to phosphorylate a host of downstream targets that promote cell survival and inhibit apoptosis.[4]

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. The adaptor protein GRB2 is recruited to phosphorylated AXL, initiating the activation of the RAS-RAF-MEK-ERK pathway, ultimately leading to the transcription of genes involved in cell cycle progression.[4][6]

-

The NF-κB Pathway: AXL signaling can also lead to the activation of the NF-κB pathway, a critical mediator of inflammation, cell survival, and immune evasion.[1]

The intricate network of signaling pathways controlled by AXL underscores its central role in promoting tumorigenesis and metastasis.

Caption: The AXL signaling pathway initiated by GAS6 binding.

Mechanism of Action of AXL Inhibitors: Disrupting the Oncogenic Signaling Cascade

AXL inhibitors are broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors and monoclonal antibodies.[1]

-

Small Molecule Inhibitors: These inhibitors are designed to penetrate the cell membrane and bind to the ATP-binding pocket of the AXL kinase domain.[1] By occupying this site, they prevent the binding of ATP, a requisite step for the autophosphorylation and activation of the kinase. This effectively blocks the initiation of all downstream signaling cascades.

-

Monoclonal Antibodies: These are large protein therapeutics that target the extracellular domain of the AXL receptor.[1] By binding to this region, they physically hinder the interaction between AXL and its ligand GAS6.[1] This prevents receptor dimerization and subsequent activation, thereby abrogating downstream signaling.

Both classes of inhibitors ultimately achieve the same goal: the shutdown of AXL-mediated oncogenic signaling.

Caption: Points of intervention for AXL inhibitors.

Consequences of AXL Inhibition in Cancer

The therapeutic rationale for targeting AXL stems from the profound anti-tumor effects observed upon its inhibition. By disrupting the AXL signaling network, AXL inhibitors can:

-

Reduce Tumor Cell Proliferation and Survival: By blocking the PI3K-AKT and MAPK pathways, AXL inhibitors directly impede the growth and survival of cancer cells.[4]

-

Inhibit Metastasis: AXL is a key driver of the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties.[4] AXL inhibition can reverse EMT, thereby reducing the metastatic potential of tumors.

-

Overcome Drug Resistance: AXL overexpression is a known mechanism of acquired resistance to various cancer therapies, including chemotherapy and other targeted agents.[2][4] Inhibition of AXL can re-sensitize resistant tumors to these treatments, offering a promising combination therapy strategy.[7][8]

-

Modulate the Tumor Microenvironment: AXL signaling has been implicated in creating an immunosuppressive tumor microenvironment.[9] By inhibiting AXL, it is possible to enhance the anti-tumor immune response.[9]

Experimental Validation of AXL Inhibitor Activity

The characterization of a novel AXL inhibitor requires rigorous experimental validation of its biochemical and cellular activity. The following protocols outline standard methodologies for these assessments.

Biochemical Potency: Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated AXL kinase domain.

Protocol:

-

Reagents and Materials: Recombinant human AXL kinase domain, biotinylated peptide substrate, ATP, kinase buffer, HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

Assay Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 384-well plate, add the AXL kinase, peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the HTRF detection reagents and incubate in the dark. g. Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Potency: Phospho-AXL Assay

This cell-based assay determines the ability of an inhibitor to block AXL phosphorylation in a cellular context.

Protocol:

-

Cell Line: Select a cancer cell line with high endogenous AXL expression (e.g., A549 NSCLC cells).

-

Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours). c. Stimulate AXL phosphorylation by adding its ligand, GAS6, for a short period (e.g., 15 minutes). d. Lyse the cells and quantify the levels of phosphorylated AXL (p-AXL) and total AXL using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Normalize the p-AXL signal to the total AXL signal for each well. Calculate the percent inhibition of AXL phosphorylation for each inhibitor concentration and determine the IC50 value.

Caption: Workflow for validating AXL inhibitor potency.

Quantitative Data Summary of Selected AXL Inhibitors

The following table summarizes the reported potency of several AXL inhibitors that have been evaluated in preclinical or clinical studies.

| Compound | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Notes |

| Bemcentinib (BGB324) | Small Molecule Inhibitor | <5 | <25 | Selective against MER and TYRO3 (>90x and >25x) |

| Cabozantinib | Small Molecule Inhibitor | 4 | 13 | Multi-kinase inhibitor (also targets MET, VEGFR2) |

| YW327.6S2 | Monoclonal Antibody | N/A | N/A | Blocks GAS6 binding and induces receptor internalization |

Data compiled from publicly available sources and scientific literature.[1][9]

Conclusion

AXL inhibitors represent a promising class of targeted therapies with the potential to address significant unmet needs in oncology, particularly in the context of therapeutic resistance and metastasis. A thorough understanding of the AXL signaling pathway and the molecular mechanisms by which these inhibitors exert their effects is paramount for their continued development and successful clinical implementation. The experimental methodologies outlined in this guide provide a robust framework for the preclinical characterization of novel AXL-targeting agents, ensuring the selection of candidates with the highest potential for clinical efficacy.

References

-

What are AXL inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available from: [Link]

-

AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Publications. (2015-11-20). Available from: [Link]

-

AXL Inhibitors in Oncology Clinical Trials: A Review - PMC. (2025-12-03). Available from: [Link]

-

The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. (2022-03-02). Available from: [Link]

-

Axl Kinase as a Key Target for Oncology: Focus on Small Molecule Inhibitors - AACR Journals. (2014-09-01). Available from: [Link]

-

Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC. (2015-02-01). Available from: [Link]

-

Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - MDPI. (2023-01-26). Available from: [Link]

-

509 Potent and selective inhibition Of AXL receptor tyrosine kinase for the treatment of cancer. (2020-12-10). Available from: [Link]

-

Combination therapy – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]

-

Precision Combination Therapies Based on Recurrent Oncogenic Coalterations - PubMed. (2022-06-02). Available from: [Link]

Sources

- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Precision Combination Therapies Based on Recurrent Oncogenic Coalterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

The Structure-Activity Relationship of PF-4136309: A Technical Guide for CCR2 Antagonist Development

Introduction: Targeting the CCL2-CCR2 Axis in Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of monocytic leukocyte recruitment to sites of inflammation.[1][2] This pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in the tumor microenvironment of various cancers.[1][2] Consequently, the development of small molecule antagonists of CCR2 has been a significant focus of therapeutic research. PF-4136309 (also known as INCB8761) emerged from these efforts as a potent, selective, and orally bioavailable CCR2 antagonist.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering insights for researchers and professionals engaged in the development of novel chemokine receptor modulators.

Mechanism of Action: Blocking Monocyte Chemotaxis

This compound exerts its therapeutic effect by binding to CCR2, a G-protein coupled receptor (GPCR), and preventing the binding of its cognate ligand CCL2.[1][2] This competitive antagonism inhibits the downstream signaling cascade that leads to monocyte chemotaxis, thereby reducing the infiltration of these inflammatory cells into tissues.[1] The potency of this compound has been demonstrated across multiple in vitro assays, with IC50 values of 5.2 nM for human CCR2 binding, 3.9 nM in a human monocyte chemotaxis assay, and potent inhibition of CCR2-mediated signaling events such as intracellular calcium mobilization (IC50 = 3.3 nM) and ERK phosphorylation (IC50 = 0.5 nM).[3]

Below is a diagram illustrating the targeted signaling pathway.

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Core Structure-Activity Relationship of this compound

The discovery of this compound involved systematic modifications of a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The core structure can be dissected into three key regions: the central (S)-3-aminopyrrolidine core, the left-hand side (LHS) 4-hydroxy-4-heteroarylcyclohexyl moiety, and the right-hand side (RHS) acyl group.

The Central (S)-3-Aminopyrrolidine Core: A Stereochemical Imperative

A critical finding in the development of this series was the stereochemistry of the 3-aminopyrrolidine core. In contrast to a predecessor series where the (R)-configuration was optimal, for the this compound series, the (S)-configuration was found to be superior for CCR2 binding.[1][3] This highlights the precise three-dimensional arrangement required for effective interaction with the receptor binding pocket.

Left-Hand Side (LHS) Modifications: Balancing Potency and Properties

The LHS 4-hydroxy-4-heteroarylcyclohexyl group plays a crucial role in the molecule's interaction with CCR2 and its overall developability profile.

-

4-Hydroxy Group: The introduction of a hydroxyl group at the 4-position of the cyclohexyl ring was a key modification. While a slight decrease in binding affinity was observed initially, this change was instrumental in mitigating hERG activity and reducing intrinsic clearance, both critical parameters for drug safety and metabolism.[1]

-

Heteroaryl Substituent: The nature of the heteroaryl group at the 4-position of the cyclohexyl ring significantly impacts potency. The 5-(pyrimidin-2-yl)pyridin-2-yl moiety present in this compound was found to be optimal. SAR studies revealed that substitutions at the 4- or 6-position of the 2-pyridyl ring were detrimental to binding affinity.[3] Conversely, substitution at the 5-position with groups like methyl could slightly improve binding and significantly enhance chemotaxis inhibitory activity.[3]

Right-Hand Side (RHS) Acyl Group: Fine-Tuning Activity and Selectivity

The RHS of the molecule, the N-acyl substituent on the 3-aminopyrrolidine, also contributes significantly to the overall activity. The 3-(trifluoromethyl)benzamide group in this compound was identified through optimization of this region. This moiety is believed to occupy a hydrophobic pocket within the CCR2 binding site.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for key analogs of this compound, illustrating the impact of structural modifications on CCR2 antagonism.

| Compound | LHS Modification (at 4-position of cyclohexyl) | RHS Modification | CCR2 Binding IC50 (nM) | Chemotaxis IC50 (nM) |

| This compound (17) | 4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl) | 3-(trifluoromethyl)benzamide | 5.2 | 3.9 |

| Analog 7 | 4-hydroxy-4-(pyridin-2-yl) | 3-(trifluoromethyl)benzamide | 23 | 52 |

| Analog 12 | 4-hydroxy-4-(5-methylpyridin-2-yl) | 3-(trifluoromethyl)benzamide | 15 | 15 |

| Analog 16 | 4-hydroxy-4-(5-(pyrazin-2-yl)pyridin-2-yl) | 3-(trifluoromethyl)benzamide | 5.3 | 4.1 |

Data synthesized from the primary discovery publication.[3]

Molecular Basis of this compound Binding to CCR2

Recent molecular modeling and docking studies have provided valuable insights into the binding mode of this compound within the orthosteric pocket of CCR2.[6] These studies help to rationalize the observed SAR at a molecular level.

This compound is predicted to occupy a binding site that extends into both the major and minor subpockets of the receptor.[6] Key interactions include:

-

Hydrogen Bonding: The hydroxyl group on the cyclohexyl ring and the amide linker are likely involved in hydrogen bonding interactions with polar residues within the binding pocket.

-

Hydrophobic Interactions: The trifluoromethylphenyl group of the RHS is predicted to be situated in a hydrophobic pocket, explaining the importance of this lipophilic moiety.

-

Aromatic Interactions: The pyridyl and pyrimidinyl rings of the LHS are likely engaged in pi-stacking or other aromatic interactions with aromatic residues in the receptor.

The (S)-stereochemistry of the central pyrrolidine ring is crucial for correctly orienting the LHS and RHS moieties to engage with their respective subpockets within the receptor.

Caption: A logical diagram illustrating the interaction of this compound's key structural components with the CCR2 binding pocket.

Experimental Protocols for SAR Evaluation

The determination of the SAR for this compound and its analogs relies on robust and reproducible in vitro assays. Below are representative protocols for a CCR2 radioligand binding assay and a monocyte chemotaxis assay.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A representative workflow for the synthesis and biological evaluation of this compound analogs to establish SAR.

Protocol 1: CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

Radioligand: [125I]-CCL2

-

Test compounds (e.g., this compound and analogs)

-

Non-specific binding control (a high concentration of a known CCR2 antagonist)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCCR2 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add membrane preparation, radioligand ([125I]-CCL2 at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Monocyte Chemotaxis Assay

This assay measures the ability of test compounds to inhibit the migration of monocytes towards a chemoattractant (CCL2).

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2

-

Test compounds

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture and harvest monocytic cells.

-

Label the cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay medium.

-

-

Assay Setup:

-

In the lower chamber of the chemotaxis plate, add assay medium containing CCL2.

-

In control wells, add assay medium without CCL2.

-

In the upper chamber (the insert), add the fluorescently labeled cell suspension.

-

Add varying concentrations of the test compound to the upper and/or lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

-

Quantification:

-

After incubation, carefully remove the upper chamber.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of chemotaxis inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Pharmacokinetics and Clinical Development

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.[3] In rats and dogs, it is rapidly absorbed with moderate half-life.[3] These promising preclinical data supported its advancement into human clinical trials for various inflammatory conditions and cancer.[7] While the clinical development of this compound has faced challenges, the knowledge gained from its SAR and clinical evaluation continues to inform the design of next-generation CCR2 antagonists.

Conclusion

The structure-activity relationship of this compound provides a compelling case study in modern medicinal chemistry. The optimization of a lead compound through systematic structural modifications, guided by a deep understanding of the interplay between chemical structure, biological activity, and pharmacokinetic properties, led to the identification of a potent and selective CCR2 antagonist. The insights gleaned from the SAR of this compound, further illuminated by molecular modeling studies, offer a valuable roadmap for the continued exploration of the CCR2 target and the development of novel therapeutics for a range of diseases driven by monocytic inflammation.

References

-

Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

-

Brodmerkel, C. M., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed, [Link]

-

Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with a CCR2 inhibitor in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, phase 1b trial. The Lancet Oncology, 17(5), 651–662. [Link]

-

National Center for Biotechnology Information. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed Central. [Link]

-

National Cancer Institute. (n.d.). CCR2 antagonist PF-04136309. NCI Drug Dictionary. [Link]

-

Zheng, Y., et al. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature, 540(7633), 458–461. [Link]

-

Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(6), 1216–1224. [Link]

-

O'Connor, C., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

Sources

- 1. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists | CoLab [colab.ws]

An In-depth Technical Guide to PF-4136309: Target Engagement and Binding Affinity

Introduction

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] CCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[5][6] Its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a key chemokine involved in a multitude of inflammatory and autoimmune diseases.[5] By blocking the CCL2/CCR2 signaling axis, this compound presents a promising therapeutic strategy for conditions where macrophage-driven pathology is a key factor, including certain cancers and inflammatory disorders.[2][7] This guide provides a detailed technical overview of the mechanism of action, binding affinity, and methodologies for assessing the target engagement of this compound.

Mechanism of Action: Antagonism of the CCL2/CCR2 Signaling Axis

The therapeutic effect of this compound is derived from its direct competition with the endogenous ligand CCL2 for binding to the CCR2 receptor. Under pathological conditions, elevated expression of CCL2 at disease sites triggers the recruitment of CCR2-expressing monocytes from the bloodstream.[5] Upon extravasation into tissues, these monocytes differentiate into macrophages, which can contribute to tissue damage and disease progression.

This compound acts as a competitive antagonist, binding to CCR2 and preventing the conformational changes necessary for receptor activation by CCL2.[2][6] This blockade inhibits downstream signaling cascades, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK), which are critical for directed cell migration (chemotaxis).[1][5] The high affinity and selectivity of this compound for CCR2 ensure a focused disruption of this pro-inflammatory pathway.

Figure 1: Simplified signaling pathway of the CCL2/CCR2 axis and its inhibition by this compound.

Binding Affinity and Potency of this compound

The efficacy of a small molecule inhibitor is fundamentally linked to its binding affinity for the intended target. This compound demonstrates high potency against CCR2 across multiple species.[1][3] The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce a biological activity by half, is a key metric for quantifying potency.

Extensive in vitro studies have characterized the potent antagonistic activity of this compound. These studies have shown that it effectively inhibits CCL2 binding and subsequent functional responses in the nanomolar range.[5] Furthermore, this compound has been shown to be highly selective for CCR2, with no significant activity against a broad panel of other GPCRs, ion channels, and transporters at concentrations up to 1 µM.[2][5]

| Assay Type | Species | IC50 Value (nM) | Reference |

| CCR2 Binding Affinity | Human | 5.2 | [1][3][5] |

| Mouse | 17 | [1][3][5] | |

| Rat | 13 | [1][3][5] | |

| Chemotaxis Inhibition | Human | 3.9 | [1][5] |

| Mouse | 16 | [1][5] | |

| Rat | 2.8 | [1][5] | |

| Calcium Mobilization | Human | 3.3 | [1][5] |

| ERK Phosphorylation | Human | 0.5 | [1][5] |

| Whole Blood Assay | Human | 19 | [1][5] |

Table 1: In Vitro Potency and Binding Affinity of this compound

Methodologies for Determining Target Engagement and Binding Affinity

To rigorously characterize the interaction of this compound with CCR2, a combination of biochemical and cell-based assays is employed. These assays are crucial for confirming direct target binding and quantifying the functional consequences of this interaction in a cellular context.

Experimental Protocol: Competitive Radioligand Binding Assay

This biochemical assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the human CCR2 receptor.

Materials:

-

Membrane preparations from cells stably expressing human CCR2.

-

Radiolabeled CCL2 (e.g., [125I]-CCL2).

-

This compound.

-

Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for IC50 determination.

-

Reaction Setup: In a 96-well plate, combine the CCR2-expressing cell membranes, a fixed concentration of [125I]-CCL2, and the various concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CCL2).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: General workflow for a competitive radioligand binding assay to determine binding affinity.

Cell-Based Functional Assays for Target Engagement

While binding assays confirm direct interaction, functional assays are essential to demonstrate that this binding translates into a biological effect. For this compound, key functional assays include:

-

Chemotaxis Assays: These assays measure the ability of this compound to inhibit the migration of CCR2-expressing cells (e.g., human monocytes or cell lines like THP-1) towards a CCL2 gradient.

-

Calcium Mobilization Assays: Upon CCL2 binding, CCR2 activation leads to a transient increase in intracellular calcium. Fluorometric assays using calcium-sensitive dyes can quantify the inhibitory effect of this compound on this signaling event.[1][5]

-

ERK Phosphorylation Assays: As a downstream event in the CCR2 signaling cascade, the phosphorylation of ERK can be measured by techniques such as Western blotting or flow cytometry to assess the inhibitory activity of this compound.[1][5][8]

Conclusion

This compound is a well-characterized, high-affinity antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive blockade of the CCL2/CCR2 signaling axis, a key pathway in inflammatory cell recruitment. The nanomolar potency and high selectivity of this compound have been robustly demonstrated through a suite of in vitro binding and functional assays. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other small molecule antagonists, which is fundamental to the advancement of targeted therapies for inflammatory diseases and oncology.

References

-

National Center for Biotechnology Information. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. [Link]

-

Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]

-

ResearchGate. Simplified MK2 signaling pathway leading to inflammation and... [Link]

-

National Center for Biotechnology Information. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. [Link]

-

National Center for Biotechnology Information. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. [Link]

-

Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

-

National Center for Biotechnology Information. A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]

-

ResearchGate. Binding assays to profile target engagement by kinase inhibitors in... [Link]

-

Proceedings of the National Academy of Sciences. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate. [Link]

-

AdooQ Bioscience. This compound | CCR2 antagonist | Buy from Supplier AdooQ®. [Link]

-

National Cancer Institute. Definition of CCR2 antagonist PF-04136309. [Link]

-

ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]

-

National Center for Biotechnology Information. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. [Link]

-

National Center for Biotechnology Information. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. adooq.com [adooq.com]

- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of CCR2 Inhibition by PF-4136309: A Technical Guide

Introduction: Targeting the Nexus of Inflammation and Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of immune cell trafficking. This pathway is a master regulator of monocyte and macrophage recruitment from the bone marrow to sites of inflammation and tissue injury.[1][2][3] While essential for host defense, dysregulation of the CCL2/CCR2 axis is a key driver in the pathogenesis of a wide spectrum of chronic inflammatory and fibrotic diseases, as well as cancer.[4][5] Consequently, the targeted inhibition of CCR2 has emerged as a compelling therapeutic strategy.

This technical guide provides an in-depth exploration of the biological role of CCR2 inhibition through the lens of PF-4136309 (also known as INCB8761), a potent and selective small molecule antagonist of CCR2.[3][6][7] We will delve into the molecular mechanisms of action, detail robust experimental protocols for its characterization, and contextualize its therapeutic potential in various disease models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic target and the pharmacological tools used to investigate it.

Molecular Profile and Mechanism of Action of this compound

This compound is an orally bioavailable antagonist that exhibits high affinity and selectivity for human CCR2.[3][6] Its primary mechanism of action is the direct competitive inhibition of CCL2 binding to CCR2, thereby preventing receptor activation and subsequent downstream signaling.[6][8] This blockade effectively abrogates the chemotactic signals that drive the migration of CCR2-expressing cells, primarily monocytes and macrophages, to pathological sites.[3][8]

Pharmacological Attributes:

The potency of this compound has been extensively characterized in a variety of in vitro assays, demonstrating its efficacy across multiple species.

| Parameter | Species | Assay Type | Value (IC50) | Reference |

| CCR2 Binding | Human | Radioligand Binding | 5.2 nM | [3][9] |

| Mouse | Radioligand Binding | 17 nM | [9] | |

| Rat | Radioligand Binding | 13 nM | [9] | |

| Chemotaxis | Human | Monocyte Migration | 3.9 nM | [9] |

| Mouse | Monocyte Migration | 16 nM | [9] | |

| Rat | Monocyte Migration | 2.8 nM | [9] | |

| Signaling | Human | Calcium Mobilization | 3.3 nM | [9] |

| Human | ERK Phosphorylation | 0.5 nM | [9] | |

| hERG Inhibition | Human | Patch Clamp | 20 µM | [3][9] |

The CCL2/CCR2 Signaling Cascade and its Interruption by this compound

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for cellular responses like migration, survival, and differentiation.[2] this compound, by occupying the ligand-binding pocket of CCR2, prevents these downstream effects.

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Biological Roles of CCR2 Inhibition in Disease Models

The therapeutic potential of this compound stems from its ability to modulate the inflammatory microenvironment in a variety of pathological conditions.

Oncology: Remodeling the Tumor Microenvironment

In numerous cancers, including pancreatic ductal adenocarcinoma (PDAC), tumor-associated macrophages (TAMs) are recruited via the CCL2/CCR2 axis and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, metastasis, and chemoresistance.[10][11]

-

Mechanism: Inhibition of CCR2 with this compound has been shown to block the recruitment of inflammatory monocytes, the precursors to TAMs, to the tumor site.[12] This depletion of TAMs can lead to enhanced anti-tumor immunity and increased efficacy of conventional chemotherapies.[11][13]

-

Clinical Evidence: A phase 1b study in patients with metastatic PDAC demonstrated that PF-04136309 in combination with nab-paclitaxel and gemcitabine led to a decrease in circulating CD14+CCR2+ inflammatory monocytes.[10] However, the study also raised concerns about potential synergistic pulmonary toxicity and did not show a significant efficacy signal above the standard chemotherapy regimen.[10]

Fibrotic Diseases: Attenuating Tissue Remodeling

The CCL2/CCR2 pathway plays a pivotal role in the pathogenesis of fibrosis in multiple organs, including the liver, lungs, and kidneys, by recruiting and activating pro-fibrotic macrophages.[1][4]

-

Mechanism: By blocking the influx of these inflammatory cells, CCR2 inhibition can reduce the production of pro-fibrotic mediators and attenuate the excessive deposition of extracellular matrix that characterizes fibrosis.[1]

Atherosclerosis: Reducing Plaque Inflammation

Atherosclerosis is a chronic inflammatory disease of the arterial wall, where the recruitment of monocytes and their subsequent differentiation into macrophages and foam cells is a key pathological event.[5]

-

Mechanism: The CCL2/CCR2 axis is a major driver of this monocyte recruitment into atherosclerotic plaques.[5] Inhibition of this pathway has been shown in preclinical models to reduce lesion size and macrophage accumulation within the arterial wall, suggesting a potential atheroprotective effect.

Experimental Protocols for the In Vitro Characterization of this compound

The following protocols provide a framework for the in vitro assessment of CCR2 antagonists like this compound.

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Principle: A transwell system is utilized, where cells are placed in the upper chamber and a chemoattractant (CCL2) is in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

Step-by-Step Methodology:

-

Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary human monocytes. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in serum-free media.

-

Assay Setup:

-

Add CCL2 (e.g., 10 nM) to the lower wells of a 96-well transwell plate.

-

In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell/compound mixture to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Remove the upper inserts.

-

Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for a CCR2 chemotaxis assay.

Calcium Mobilization Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium release, a key downstream signaling event of CCR2 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon CCL2 stimulation, intracellular calcium levels rise, leading to an increase in fluorescence, which is blocked by an antagonist.

Step-by-Step Methodology:

-

Cell Preparation: Seed CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2) into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Compound Addition:

-

Wash the cells with assay buffer.

-

Add various concentrations of this compound or vehicle control to the wells.

-

-

Fluorescence Reading:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Record a baseline fluorescence reading.

-

Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Continue to record the fluorescence signal for 2-3 minutes.

-

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ERK Phosphorylation Assay

This assay assesses the inhibition of the MAPK/ERK pathway, another important downstream signaling cascade of CCR2.

Principle: The phosphorylation of ERK (p-ERK) is a marker of pathway activation. The levels of p-ERK are measured by Western blot or a cell-based ELISA.

Step-by-Step Methodology (Western Blot):

-

Cell Treatment:

-

Culture CCR2-expressing cells to near confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with CCL2 for 5-10 minutes.

-

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

Calculate the percentage of inhibition and determine the IC50.

-

In Vivo Evaluation of this compound

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a CCR2 antagonist.

Pharmacokinetic Studies

PK studies in animal models (e.g., rats, dogs) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[3] Key parameters measured include bioavailability, half-life, clearance, and volume of distribution.[3]

| Parameter | Rat | Dog | Reference |

| Oral Bioavailability | 78% | 78% | [3] |

| Half-life (IV) | 2.5 h | 2.4 h | [3][9] |

| Tmax (Oral) | 1.2 h | 0.25 h | [3][9] |

Efficacy in a Murine Model of Peritonitis

A common in vivo model to assess the anti-inflammatory effects of CCR2 inhibitors is thioglycollate-induced peritonitis in mice.

Protocol Outline:

-

Acclimatization: Acclimate male C57BL/6 mice for at least one week.

-

Dosing: Administer this compound or vehicle orally at a predetermined dose and time point before the inflammatory challenge.

-

Induction of Peritonitis: Inject 1 mL of 3% thioglycollate solution intraperitoneally into each mouse.

-

Cell Recruitment Analysis: At a specified time point (e.g., 24 or 72 hours) post-injection, euthanize the mice and perform a peritoneal lavage with PBS.

-

Cell Counting and Phenotyping:

-

Determine the total number of cells in the peritoneal lavage fluid.

-

Use flow cytometry to identify and quantify different immune cell populations, particularly inflammatory monocytes (Ly6C^high) and macrophages.

-

-

Data Analysis: Compare the number of recruited inflammatory cells in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective CCR2 antagonist that has served as an invaluable tool for elucidating the biological roles of the CCL2/CCR2 signaling axis. Its ability to inhibit the recruitment of monocytes and macrophages has demonstrated therapeutic potential across a range of preclinical models of inflammation, fibrosis, and cancer. While clinical development has faced challenges, the foundational understanding gained from studying compounds like this compound continues to inform the development of next-generation CCR2 inhibitors and combination therapies. The intricate role of the CCL2/CCR2 pathway in orchestrating the immune landscape of various diseases ensures that it will remain a high-priority target for future drug discovery efforts.

References

-

Nywening, T. M., et al. (2020). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 38(3), 800–811. [Link]

-

Zhang, L., et al. (2024). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology, 15, 1497026. [Link]

-

Linehan, D. C., et al. (2016). Immune-stimulating combination promotes response in locally advanced pancreatic cancer. The Lancet Oncology, 17(5), e180. [Link]

-

Wang, L., et al. (2023). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. Frontiers in Immunology, 14, 1192567. [Link]

-

Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

-

Sanford, D. E., et al. (2013). Targeting tumor-associated macrophages with a CCR2 antagonist impairs tumor growth and metastasis in a murine model of pancreatic cancer. PloS One, 8(7), e66078. [Link]

-

Nywening, T. M., et al. (2017). Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer. Journal for ImmunoTherapy of Cancer, 5(1), 72. [Link]

-

Wu, M., et al. (2023). Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting. International Journal of Biological Sciences, 19(13), 4099–4114. [Link]

-

Georgakis, M. K., et al. (2022). Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(5), e120–e138. [Link]

-

National Cancer Institute. (n.d.). Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. Retrieved from [Link]

-

AdisInsight. (2023). PF 4136309. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). Phase 1b/2 Study of PF-04136309 in Combination with Gemcitabine and Nab-paclitaxel in Patients with Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis and its associated signaling pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. Retrieved from [Link]

-

Pathway Figure OCR. (n.d.). Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. Retrieved from [Link]

-

PubMed. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 4. Schematic diagram of the CCL2/CCR2 axis activating Hh signaling [pfocr.wikipathways.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. oncology-central.com [oncology-central.com]

The Selective Profile of PF-4136309: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the selectivity profile of PF-4136309 (also known as INCB8761), a potent and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a tool for preclinical research or therapeutic development.

Introduction: The Rationale for Targeting CCR2

The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation and tissue injury.[1] This pathway is implicated in the pathogenesis of a wide range of diseases, including inflammatory and autoimmune disorders, neuropathic pain, and cancer.[1][2] By blocking the interaction between CCL2 and CCR2, the migration and infiltration of these immune cells can be attenuated, offering a promising therapeutic strategy.[2]

This compound is a small molecule antagonist that specifically binds to CCR2, preventing its activation by CCL2 and subsequently inhibiting downstream signaling events.[2][3] Its high potency and oral bioavailability make it a valuable tool for investigating the role of the CCL2/CCR2 axis in various disease models.[4][5] For any pharmacological tool or therapeutic candidate, a thorough understanding of its selectivity is paramount. This guide focuses on the selectivity profile of this compound over other chemokine receptors and provides insights into the experimental methodologies used to determine this specificity.

The CCR2 Signaling Cascade and Mechanism of this compound Action

CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain lymphocyte populations.[6] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A simplified representation of this cascade and the inhibitory action of this compound is depicted below.

Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.

Upon activation, CCR2 primarily couples to Gαi proteins, which leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[3] These signaling cascades are crucial for initiating cellular responses such as chemotaxis, which is the directed migration of cells towards a chemical gradient.[6] this compound acts as a competitive antagonist, binding to CCR2 and preventing the binding of CCL2, thereby blocking the initiation of this signaling cascade.[2]

Selectivity Profile of this compound

The utility of a chemical probe or drug candidate is critically dependent on its selectivity for the intended target. This compound has demonstrated high selectivity for CCR2.

Potency Against CCR2

This compound is a potent antagonist of human, mouse, and rat CCR2, as demonstrated in various in vitro assays.[3][7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| Human CCR2 | Radioligand Binding | 5.2 | [3] |

| Human CCR2 | Chemotaxis | 3.9 | [3] |

| Human CCR2 | Calcium Mobilization | 3.3 | [3] |

| Human CCR2 | ERK Phosphorylation | 0.5 | [3] |

| Mouse CCR2 | Radioligand Binding | 17 | [8] |

| Rat CCR2 | Radioligand Binding | 13 | [8] |

Table 1: In vitro potency of this compound against human, mouse, and rat CCR2.

Selectivity Over Other Receptors

Extensive screening has revealed that this compound is highly selective for CCR2. In a broad panel screening, the compound showed no significant inhibitory activity at a concentration of 1 µM against over 50 targets, including other chemokine receptors, ion channels, and transporters.[6] This represents a selectivity window of nearly 200-fold when compared to its IC50 for human CCR2.[3][6]

| Receptor Family | Specific Receptors Tested (Partial List) | Activity at 1 µM | Reference |

| Chemokine Receptors | CCR1, CCR3, CCR5, CXCR3, CXCR5 | No significant inhibition | [6] |

| Other GPCRs | Various | No significant inhibition | [6] |

| Ion Channels | Various | No significant inhibition | [6] |

| Transporters | Various | No significant inhibition | [6] |

Table 2: Selectivity of this compound against a panel of off-target receptors.

Furthermore, this compound displays weak activity against the hERG potassium channel, with an IC50 of 20 µM, which is a favorable characteristic in terms of cardiac safety.[3] It is also not a significant inhibitor of major cytochrome P450 (CYP) isozymes, with IC50 values greater than 30 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3]

Experimental Protocols for Assessing Selectivity

The determination of a compound's selectivity profile relies on a battery of well-defined in vitro assays. The following sections outline the principles and methodologies for key experiments used to characterize CCR2 antagonists like this compound.

Caption: Experimental workflow for assessing the selectivity of a CCR2 antagonist.

Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. It is a robust method for determining the binding affinity (Ki) or IC50 of a compound.

Step-by-Step Methodology:

-

Cell Culture: Culture a cell line stably expressing the chemokine receptor of interest (e.g., HEK293 cells transfected with human CCR2).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

Principle: This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Step-by-Step Methodology:

-

Cell Preparation: Isolate primary monocytes or use a monocytic cell line (e.g., THP-1) that endogenously expresses CCR2.

-

Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating an upper and a lower chamber.

-

Chemoattractant: Add a solution containing a known concentration of CCL2 to the lower chamber.

-

Cell Treatment: In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of this compound.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane.

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50.

Calcium Mobilization Assay

Principle: This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

Step-by-Step Methodology:

-

Cell Loading: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells by adding a constant concentration of CCL2.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Calculate the IC50 from the dose-response curve.

Conclusion

This compound is a potent and highly selective antagonist of the chemokine receptor CCR2. Its robust in vitro activity against human, mouse, and rat CCR2, combined with an excellent selectivity profile against a broad range of other receptors, makes it an invaluable tool for preclinical research. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its selectivity and to characterize other novel chemokine receptor modulators. The well-defined pharmacological profile of this compound provides a solid foundation for its use in elucidating the complex roles of the CCL2/CCR2 axis in health and disease.

References

-

Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. Retrieved from [Link]

-

Nybiga, J. M., et al. (2019). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). This compound | CCR2 antagonist | Buy from Supplier AdooQ®. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. medkoo.com [medkoo.com]

In vitro characterization of PF-4136309

An In-Depth Technical Guide to the In Vitro Characterization of PF-4136309, a Potent and Selective CCR2 Antagonist

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 pathway is implicated in a host of chronic inflammatory and autoimmune diseases, as well as in the tumor microenvironment where it facilitates the recruitment of tumor-associated macrophages that can promote tumor growth.[3][4] This central role makes CCR2 an attractive therapeutic target for intervention.

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable small molecule antagonist of CCR2.[1][5] It functions by directly competing with CCL2 for binding to the receptor, thereby inhibiting downstream signaling and the subsequent chemotactic response of immune cells.[2][3] This guide provides a comprehensive technical overview of the essential in vitro assays and methodologies used to define the pharmacological profile of this compound, offering field-proven insights into the experimental choices and data interpretation that validate its mechanism, potency, and selectivity.

Section 1: Elucidating the Mechanism of Action - The CCL2/CCR2 Signaling Cascade

From a mechanistic standpoint, it is crucial to understand the signaling events initiated by CCL2 binding to CCR2 to select the appropriate assays for characterizing an antagonist. CCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on monocytes.[1] Ligand binding triggers a conformational change, leading to the activation of heterotrimeric G-proteins. This initiates a cascade of intracellular events, most notably the mobilization of intracellular calcium (Ca²⁺) and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][6] The culmination of this signaling is a directed cellular migration, or chemotaxis, towards the CCL2 gradient.

This compound exerts its effect at the apex of this cascade by physically occupying the ligand-binding site on the CCR2 receptor, preventing the initiation of these downstream signals.

Figure 2: Experimental workflow for the cellular characterization of this compound.

Experiment 2: Calcium Mobilization Assay

Expertise & Experience: Measuring intracellular calcium flux is a direct and rapid readout of Gαq-coupled GPCR activation. Its high-throughput nature makes it an excellent primary screen for functional antagonism.

Protocol:

-

Cell Plating: Seed CCR2-expressing cells (e.g., THP-1 monocytes or a transfected cell line) into a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer. The "AM" ester group facilitates cell entry, where intracellular esterases cleave it, trapping the active dye.

-

Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to CCR2 before stimulation.

-

Stimulation and Detection: Use an automated fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence. The instrument then injects a solution of CCL2 (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into all wells simultaneously while continuously recording the fluorescence intensity.

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each this compound concentration relative to the CCL2-only control and determine the IC₅₀.

Experiment 3: ERK Phosphorylation Assay

Expertise & Experience: Assessing a downstream event like ERK phosphorylation provides a secondary, corroborating measure of pathway inhibition. This confirms that the antagonist's effect propagates through the signaling cascade.

Protocol:

-

Cell Culture and Starvation: Culture CCR2-expressing cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Ligand Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes), which is the typical peak time for ERK phosphorylation.

-

Cell Lysis: Immediately lyse the cells to preserve the phosphorylation state of the proteins.

-

Detection: Quantify the levels of phosphorylated ERK (p-ERK) and total ERK (as a loading control) using a sensitive immunoassay such as an in-cell ELISA (e.g., HTRF) or Western blotting.

-